
Triphenethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenethylsilane, also known as triphenylsilane, is an organosilicon compound with the chemical formula (C6H5)3SiH. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenethylsilane can be synthesized through the reduction of phenylsilane (PhSiH3) using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions and an inert gas atmosphere to prevent any unwanted side reactions. The overall reaction equation is as follows :
[ 3 \text{PhSiH}_3 + 2 \text{LiAlH}_4 \rightarrow (C_6H_5)_3\text{SiH} + 2 \text{LiH} + 2 \text{AlH}_3 ]
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenethylsilane undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis.
Hydrosilylation: It reacts with alkenes and alkynes to form silylated products.
Oxidation: It can be oxidized to form silanols and other silicon-containing compounds.
Common Reagents and Conditions
Reduction: Commonly involves the use of catalysts such as copper and nickel.
Hydrosilylation: Typically catalyzed by transition metals like platinum or rhodium.
Oxidation: Often involves the use of oxidizing agents like ozone or hydrogen peroxide.
Major Products Formed
Reduction: Produces reduced organic compounds.
Hydrosilylation: Forms silylated alkenes and alkynes.
Oxidation: Yields silanols and other oxidized silicon compounds.
Wissenschaftliche Forschungsanwendungen
Triphenethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in hydrosilylation reactions to synthesize various organic compounds.
Biology: Employed in the modification of biomolecules and in the study of silicon-based biochemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
Triphenethylsilane exerts its effects primarily through its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent. The molecular targets and pathways involved include:
Hydride Transfer: The hydride ion is transferred to the substrate, reducing it to the desired product.
Catalytic Activation: Transition metal catalysts facilitate the activation of this compound, enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane (TES): Another hydride donor used in reduction reactions.
Diphenylsilane: Similar in structure but with two phenyl groups instead of three.
Tris(trimethylsilyl)silane: Known for its radical-based reducing properties.
Uniqueness
Triphenethylsilane is unique due to its stability and effectiveness as a reducing agent in various chemical reactions. Its ability to participate in both hydrosilylation and oxidation reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
18751-11-6 |
|---|---|
Molekularformel |
C24H28Si |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
tris(2-phenylethyl)silane |
InChI |
InChI=1S/C24H28Si/c1-4-10-22(11-5-1)16-19-25(20-17-23-12-6-2-7-13-23)21-18-24-14-8-3-9-15-24/h1-15,25H,16-21H2 |
InChI-Schlüssel |
OQDZZSNMQPRDGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC[SiH](CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




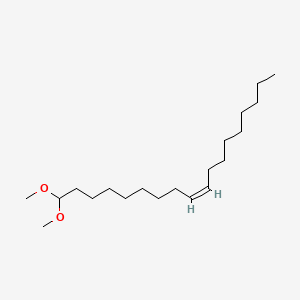
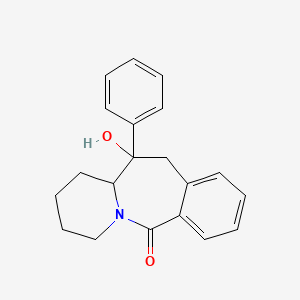


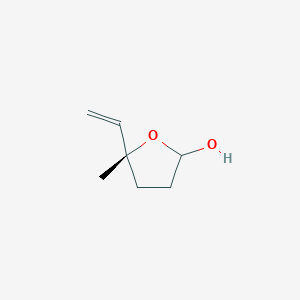
![2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11943756.png)
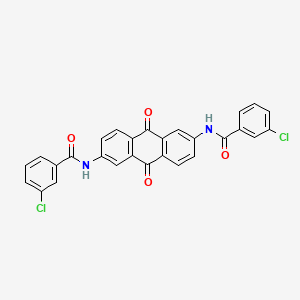


![[3-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B11943772.png)
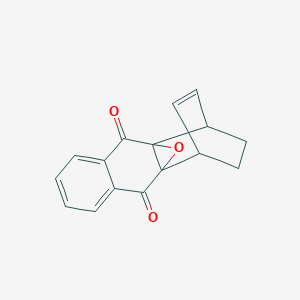
![[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard](/img/structure/B11943787.png)
